2-bromo-3-methyl-N-phenylaniline
Description
2-Bromo-3-methyl-N-phenylaniline (C₁₂H₁₀BrN, MW = 248.12 g/mol) is a brominated aromatic amine featuring a phenyl group attached to the nitrogen atom, with bromine and methyl substituents at the 2- and 3-positions of the aniline ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Synthesis: The compound is synthesized via methylation of 2-bromo-N-phenylaniline using sodium hydride (NaH) and iodomethane in dimethylformamide (DMF). The reaction proceeds at room temperature over 20 hours, followed by purification via flash column chromatography .
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12BrN/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9,15H,1H3 |
InChI Key |
JDLYUFPXPFMSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
2-Bromo-3-methyl-N-phenylaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-3-methyl-N-phenylaniline exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular data, and applications:
Key Comparative Analyses
Positional Isomerism: this compound vs. 4-Bromo-N-phenylaniline
- Structural Impact : The bromine position (2 vs. 4) affects electronic distribution. The 2-bromo derivative has ortho-directing effects, while the 4-bromo isomer exhibits para-directing behavior in electrophilic substitution reactions.
- Applications: 4-Bromo-N-phenylaniline is noted as a structural analog of brominated flame retardants , whereas the 2-bromo-3-methyl variant’s methyl group enhances lipophilicity, making it more suitable for hydrophobic reaction environments.
Ring System Variations: 2-Bromo-3-methylpyridine
- Electronic Properties : The pyridine ring (electron-deficient) in 2-bromo-3-methylpyridine increases its basicity compared to the benzene-based target compound. This difference influences reactivity in metal-catalyzed cross-coupling reactions .
- Molecular Weight : The pyridine derivative’s lower molecular weight (172.03 vs. 248.12) correlates with reduced steric hindrance, favoring its use in pharmaceutical synthesis.
Functional Group Effects: Nitro and Fluoro Substituents
- 2-Bromo-3-methyl-4-nitroaniline: The nitro group at position 4 introduces strong electron-withdrawing effects, increasing acidity of the amine and reducing solubility in nonpolar solvents.
- 4-Bromo-3-fluoro-N,N-dimethylaniline: Fluorine’s electronegativity and dimethylamino groups enhance thermal stability, making this compound valuable in electronic material synthesis .
N-Phenyl Substitution: 5-Bromo-2-nitro-N-phenylaniline
Research Findings and Trends
- Synthetic Utility : The target compound’s synthesis via methylation highlights its role as a modular intermediate for introducing methyl groups in brominated anilines.
- Environmental and Safety Considerations : Brominated anilines, including 4-Bromo-N-phenylaniline, are scrutinized for environmental persistence, though the target compound’s methyl group may mitigate bioaccumulation risks compared to halogen-only analogues .
- Crystallographic Data : While 4-Bromo-N-phenylaniline exhibits orthorhombic packing (Pccn) with C–H⋯N interactions , similar data for the target compound is lacking, suggesting a need for further structural studies.
Preparation Methods
Direct Bromination of 3-Methyl-N-Phenylaniline
One of the most straightforward methods for preparing 2-bromo-3-methyl-N-phenylaniline involves the direct bromination of 3-methyl-N-phenylaniline. This approach exploits the activating effect of the amino group, which directs electrophilic bromination to the ortho position. The reaction is typically carried out using molecular bromine or an alternative brominating agent, such as N-bromosuccinimide, in an inert solvent under controlled temperature conditions to avoid over-bromination.
The reaction proceeds via the formation of a sigma complex intermediate, with the electron-donating nature of the amino group enhancing the reactivity of the ortho and para positions. The methyl group at the meta position further influences the regioselectivity, favoring substitution at the ortho position adjacent to the amino group. Careful control of the stoichiometry and reaction temperature is essential to prevent di- or polybromination, which can complicate product isolation and reduce overall yield.
The direct bromination method offers the advantage of simplicity and accessibility, as both 3-methyl-N-phenylaniline and brominating agents are commercially available. However, the method’s selectivity can be compromised by competing side reactions, particularly when excess bromine is used or when the reaction is conducted at elevated temperatures. Optimization of reaction conditions, including solvent choice and temperature, is therefore critical for maximizing the yield of the desired mono-brominated product.
N-Phenylation of 2-Bromo-3-Methylaniline
An alternative classical approach involves the N-phenylation of 2-bromo-3-methylaniline. In this method, the aniline nitrogen is functionalized with a phenyl group, typically via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. The starting material, 2-bromo-3-methylaniline, can be prepared by selective bromination of 3-methylaniline, followed by N-phenylation using a suitable electrophile, such as iodobenzene, in the presence of a base and a palladium catalyst.
The N-phenylation step is commonly achieved through the Buchwald–Hartwig amination, a powerful and versatile method for the formation of C–N bonds. The reaction employs a palladium(0) catalyst, a suitable ligand, and a base to facilitate the coupling of the aniline with an aryl halide. The choice of ligand and base, as well as the reaction temperature and solvent, can significantly impact the efficiency and selectivity of the coupling process.
This approach offers greater control over the introduction of the N-phenyl group and can be adapted to accommodate a variety of substituted anilines and aryl halides. However, the requirement for transition metal catalysts and specialized ligands may increase the cost and complexity of the synthesis, particularly on a large scale.
Sequential Functional Group Manipulation
Modern Synthetic Strategies
Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic amines, including this compound. The Buchwald–Hartwig amination, in particular, has emerged as a method of choice for the N-arylation of anilines with aryl halides. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and deprotonation of the aniline, and reductive elimination to form the C–N bond.
For the synthesis of this compound, the Buchwald–Hartwig amination can be applied to the coupling of 2-bromo-3-methylaniline with iodobenzene or bromobenzene. The reaction is typically conducted in the presence of a palladium(0) catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a bulky phosphine ligand, such as RuPhos or XPhos, which enhances the catalyst’s activity and selectivity. A strong base, such as cesium carbonate or potassium tert-butoxide, is used to deprotonate the aniline and facilitate the coupling process.
The choice of solvent, temperature, and reaction time can be optimized to maximize yield and minimize side reactions, such as homocoupling or dehalogenation. The Buchwald–Hartwig amination is highly tolerant of a wide range of functional groups and can be scaled up for the synthesis of gram to kilogram quantities of the target compound. Typical yields for the N-arylation of substituted anilines range from 70% to 90%, depending on the specific substrates and reaction conditions employed.
Regioselective Electrophilic Aromatic Substitution
The sequence of functional group introduction is critical for achieving the desired regiochemistry. In some cases, the methyl group is introduced first, followed by bromination, while in others, the order is reversed to take advantage of the directing effects of the substituents. The resulting 2-bromo-3-methylaniline can then be subjected to N-phenylation using transition metal-catalyzed cross-coupling, as described above.
One-Pot and Tandem Synthetic Approaches
Recent developments in one-pot and tandem synthetic methodologies have enabled the efficient preparation of this compound from simple starting materials. These approaches combine multiple transformations in a single reaction vessel, reducing the need for intermediate purification and minimizing waste. For example, a one-pot sequence may involve the initial bromination of 3-methylaniline, followed by in situ N-phenylation using a palladium catalyst and an aryl halide.
Tandem reactions, in which two or more transformations occur sequentially without isolation of intermediates, offer significant advantages in terms of atom economy and operational simplicity. The development of compatible reaction conditions and catalysts that can facilitate both bromination and N-arylation is a key area of ongoing research. These methods have the potential to streamline the synthesis of this compound and related compounds, particularly for large-scale applications.
Comparative Analysis of Preparation Methods
To facilitate a direct comparison of the various preparation methods for this compound, the following data table summarizes key parameters, including starting materials, reagents, reaction conditions, yields, and selectivity.
| Method Number | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yield (%) | Selectivity/Notes |
|---|---|---|---|---|---|
| 1 | 3-methyl-N-phenylaniline | Br2 or NBS | Solvent, 0–25°C | 70–85 | Ortho-selective, risk of over-bromination |
| 2 | 2-bromo-3-methylaniline, iodobenzene | Pd(0), phosphine ligand, base | 80–120°C, inert atmosphere | 75–90 | High selectivity, scalable |
| 3 | Aniline | AlCl3, MeCl; Br2 | Sequential, 0–80°C | 60–80 (overall) | Multi-step, flexible regiochemistry |
| 4 | 3-methylaniline | Br2, Pd(0), aryl halide, base | One-pot, 80–120°C | 70–88 | Operationally simple, tandem process |
This table highlights the diversity of synthetic approaches available for the preparation of this compound. The choice of method depends on factors such as the availability of starting materials, desired scale, and the need for selectivity or operational simplicity. Transition metal-catalyzed cross-coupling offers the highest selectivity and scalability, while classical electrophilic aromatic substitution remains a viable option for small-scale synthesis.
Mechanistic Insights and Optimization Strategies
Mechanistic Considerations
The key mechanistic steps involved in the preparation of this compound vary depending on the synthetic route chosen. In the case of direct bromination, the reaction proceeds via the formation of a sigma complex intermediate, with the amino group directing the electrophile to the ortho position. The presence of the methyl group at the meta position can influence the rate and regioselectivity of the reaction by altering the electron density of the aromatic ring.
For transition metal-catalyzed N-arylation, the mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and deprotonation of the aniline, and reductive elimination to form the C–N bond. The choice of ligand and base is critical for stabilizing the palladium intermediates and promoting efficient coupling. Steric and electronic effects of the substituents on both the aniline and aryl halide can impact the rate and outcome of the reaction.
Optimization of Reaction Conditions
Optimization of reaction conditions is essential for maximizing yield and minimizing side reactions in the synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, concentration, stoichiometry of reagents, and reaction time. For direct bromination, the use of a non-polar solvent, such as dichloromethane or chloroform, can enhance selectivity by stabilizing the sigma complex intermediate. Conducting the reaction at low temperatures (0–5°C) helps to suppress over-bromination and side reactions.
In the case of transition metal-catalyzed cross-coupling, the selection of a suitable ligand and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, have been shown to enhance the activity and selectivity of palladium catalysts in N-arylation reactions. The use of a strong, non-nucleophilic base, such as cesium carbonate or potassium tert-butoxide, facilitates deprotonation of the aniline and promotes efficient coupling.
The concentration of reactants and the rate of addition can also impact the outcome of the reaction. Slow addition of the aryl halide or aniline can help to control the rate of reaction and minimize the formation of side products. Monitoring the progress of the reaction by thin-layer chromatography or high-performance liquid chromatography allows for timely quenching and isolation of the desired product.
Purification and Characterization
The purification of this compound is typically achieved by recrystallization from suitable solvents, such as ethanol, methanol, or ethyl acetate. The choice of solvent depends on the solubility of the product and the nature of impurities present. In some cases, column chromatography on silica gel may be required to achieve high purity, particularly when side products or unreacted starting materials are present.
Characterization of the purified product is accomplished using a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and elemental analysis. The presence of the bromo, methyl, and N-phenyl substituents can be confirmed by characteristic chemical shifts in the NMR spectrum and diagnostic peaks in the mass and IR spectra. High-resolution mass spectrometry provides definitive confirmation of the molecular formula, while X-ray crystallography can be employed for unambiguous structural assignment in cases where single crystals are available.
Applications and Synthetic Utility
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. The presence of the bromo group enables further functionalization via nucleophilic substitution or transition metal-catalyzed cross-coupling, facilitating the construction of complex molecular architectures. The compound’s unique electronic and steric properties make it an attractive building block for the design of pharmaceuticals, agrochemicals, and organic electronic materials.
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. The ability to introduce a variety of substituents at the bromo position via cross-coupling reactions expands the chemical space available for drug discovery and optimization. In materials science, the compound’s structural features enable its incorporation into conjugated polymers and other functional materials with tailored electronic properties.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-bromo-3-methyl-N-phenylaniline, and what experimental parameters are critical for high yield?
- Methodology : A plausible synthesis involves sequential bromination and alkylation. For example, bromination of 3-methyl-N-phenylaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by purification via column chromatography (hexane/ethyl acetate gradient). Key parameters include temperature control to avoid over-bromination and stoichiometric monitoring of NBS .
- Catalyst Systems : Palladium-based catalysts (e.g., AdBrettPhos-Pd) used in analogous bromoaniline fluorination reactions suggest that ligand choice impacts regioselectivity and yield in cross-coupling steps .
Q. How should this compound be purified and characterized to ensure structural fidelity?
- Purification : Use silica gel chromatography with hexane/dichloromethane (3:1 v/v) to remove unreacted precursors. Solubility in chloroform or methanol aids in crystallization .
- Characterization : Confirm structure via / NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS). Compare with crystallographic data from analogous bromoanilines (e.g., 4-bromo-N-phenylaniline, CCDC 819722) .
Q. What are the stability considerations for storing this compound?
- Storage : Store in amber vials at –20°C under inert gas (Ar/N) to prevent photodegradation and oxidation. Avoid exposure to strong acids/oxidizers, as bromoarenes may undergo debromination or ring substitution .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Friedel-Crafts vs. cross-coupling) influence the functionalization of this compound?
- Mechanistic Insights : Thiomethylative Friedel-Crafts reactions (using BF-SMe) favor electrophilic substitution at the para position, while Suzuki-Miyaura coupling requires Pd(0) catalysts for aryl-bromide activation. Competitive pathways depend on solvent polarity and directing groups (e.g., methyl substituents alter steric/electronic profiles) .
- Data Contradictions : Conflicting yields in cross-coupling reactions may arise from trace moisture deactivating catalysts or competing protodehalogenation. Use anhydrous conditions and degassed solvents to mitigate .
Q. Can this compound serve as a precursor for bioactive molecules, and what substitution patterns enhance bioactivity?
- Applications : The bromine atom enables late-stage functionalization (e.g., C–N bond formation) for drug candidates. Substitution at the 3-methyl position with electron-withdrawing groups (e.g., –NO) improves binding affinity in enzyme inhibition assays, as seen in benzoxazole derivatives .
- Case Study : Analogous compounds like 3-bromo-N-phenyloxirane-2-carboxamide exhibit anti-inflammatory activity, suggesting epoxy-amide derivatives of this compound could be explored .
Q. What challenges arise in distinguishing structural isomers of brominated N-phenylanilines using spectroscopic techniques?
- Analytical Strategies : X-ray crystallography resolves positional isomerism (e.g., 2-bromo vs. 4-bromo). In NMR, NOESY experiments differentiate para/ortho substituents via spatial correlations. For ambiguous cases, IR spectroscopy identifies C–Br stretches (~560 cm) .
Q. How should researchers address contradictory data in substitution reactions involving this compound?
- Troubleshooting : Divergent yields in nucleophilic aromatic substitution (SNAr) may stem from solvent effects (e.g., DMSO vs. THF) or inadequate activation of the bromoarene. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and cross-validate with computational studies (DFT calculations for transition state energies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
